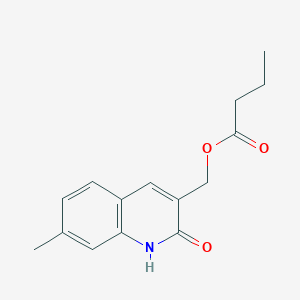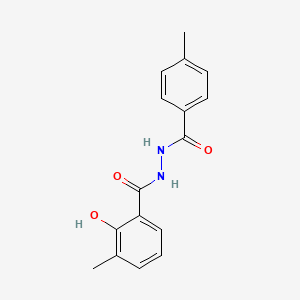![molecular formula C16H16Cl2N2O3S B5756786 2-{[2-(3,4-DICHLOROPHENOXY)ACETYL]AMINO}-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE](/img/structure/B5756786.png)
2-{[2-(3,4-DICHLOROPHENOXY)ACETYL]AMINO}-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(3,4-DICHLOROPHENOXY)ACETYL]AMINO}-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a dichlorophenoxy group, an isopropyl group, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,4-DICHLOROPHENOXY)ACETYL]AMINO}-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE typically involves multiple steps. One common method starts with the reaction of 3,4-dichlorophenol with chloroacetic acid to form 3,4-dichlorophenoxyacetic acid. This intermediate is then reacted with thiosemicarbazide in the presence of phosphoryl chloride to yield the corresponding thiadiazole derivative. The final step involves the condensation of this derivative with isopropylamine and thiophene-2-carboxylic acid under reflux conditions in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(3,4-DICHLOROPHENOXY)ACETYL]AMINO}-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while nucleophilic substitution of the dichlorophenoxy group can result in various substituted derivatives.
Applications De Recherche Scientifique
2-{[2-(3,4-DICHLOROPHENOXY)ACETYL]AMINO}-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antitumor properties and as a kinase inhibitor.
Agricultural Chemistry: It is used as a herbicide to control various weeds.
Material Science: It is explored as a precursor for the synthesis of advanced materials with specific optical properties.
Mécanisme D'action
The mechanism of action of 2-{[2-(3,4-DICHLOROPHENOXY)ACETYL]AMINO}-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. In medicinal applications, it acts as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the suppression of cancer cell proliferation and migration . In agricultural applications, it disrupts the growth of weeds by interfering with essential biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4-Dichlorophenoxyacetamide: Another compound with herbicidal properties.
Thiophene-2-carboxamide derivatives: Compounds with various biological activities.
Uniqueness
2-{[2-(3,4-DICHLOROPHENOXY)ACETYL]AMINO}-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE is unique due to its combination of a dichlorophenoxy group, an isopropyl group, and a thiophene ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, its ability to act as a kinase inhibitor and its potential antitumor activity set it apart from other herbicidal compounds .
Propriétés
IUPAC Name |
2-[[2-(3,4-dichlorophenoxy)acetyl]amino]-5-propan-2-ylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-8(2)13-6-10(15(19)22)16(24-13)20-14(21)7-23-9-3-4-11(17)12(18)5-9/h3-6,8H,7H2,1-2H3,(H2,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJUFELQBBKEED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)NC(=O)COC2=CC(=C(C=C2)Cl)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-[(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethanone;hydrobromide](/img/structure/B5756707.png)

![N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B5756719.png)
![2-[5-[(4-Methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine](/img/structure/B5756729.png)


![2-cyano-N-[[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]acetamide](/img/structure/B5756755.png)
![3-[(4-bromo-2-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5756767.png)



![2-{[3-cyano-6-methyl-4-(5-methyl-2-furyl)-2-pyridinyl]thio}acetamide](/img/structure/B5756789.png)

![N-(2-chlorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5756811.png)
